molecular formula C12H15N3 B8631107 N2-Isopropylquinoline-2,6-diamine

N2-Isopropylquinoline-2,6-diamine

Cat. No.: B8631107
M. Wt: 201.27 g/mol
InChI Key: WGLDKJRGOAHLGU-UHFFFAOYSA-N
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Description

N2-Isopropylquinoline-2,6-diamine is an organic compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . It is supplied as a high-purity reagent for research purposes. Quinoline derivatives, particularly those with diamino substitutions, are valuable scaffolds in medicinal chemistry and chemical biology research . The 2,6-diaminoquinoline structure is analogous to well-established 2,6-diaminopyridine motifs, which are frequently utilized as core building blocks in the synthesis of more complex molecules for pharmaceutical applications . Specifically, 2-Isopropylquinoline and related structures have been identified in scientific literature as key intermediates . Furthermore, sophisticated (iso)quinolinyl-pyridine-2,6-dicarboxamide compounds have shown significant promise as G-quadruplex (G4)-interactive molecules in biochemical research . These ligands can stabilize non-canonical DNA secondary structures found in promoter regions of certain genes and telomeres, making them compounds of interest for investigating gene regulation and cellular processes . Precautionary Information: This compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please refer to the Safety Data Sheet for comprehensive handling and safety information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-N-propan-2-ylquinoline-2,6-diamine

InChI

InChI=1S/C12H15N3/c1-8(2)14-12-6-3-9-7-10(13)4-5-11(9)15-12/h3-8H,13H2,1-2H3,(H,14,15)

InChI Key

WGLDKJRGOAHLGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC2=C(C=C1)C=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues in Coordination Chemistry

Key Comparison: o-Phenylenediamine Metal Complexes o-Phenylenediamine () forms diverse metal complexes with stoichiometries ranging from 1:1 to 6:1 (metal:ligand) depending on the metal ion (e.g., Zn²⁺, Cu²⁺, Co²⁺) and counterion . In contrast, N2-Isopropylquinoline-2,6-diamine’s quinoline backbone introduces steric hindrance and π-conjugation, which may:

  • Limit Coordination Modes: The bulky isopropyl group and planar quinoline ring could reduce the number of ligand molecules binding to a single metal ion compared to o-phenylenediamine.

Table 1: Coordination Behavior Comparison

Compound Metal Ions Complexed Typical Stoichiometry (Metal:Ligand) Key Structural Influence
o-Phenylenediamine Zn²⁺, Cu²⁺, Co²⁺ 1:1 to 6:1 Flexible benzene ring
This compound Inferred Likely 1:1 or 1:2 Rigid quinoline + steric hindrance

Optoelectronic Properties: Comparison with DACT-II (Triazine-Carbazole System)

The triazine-based emitter DACT-II () achieves 100% photoluminescence quantum yield (PLQY) due to its diphenylaminocarbazole donor and near-zero ΔEST (singlet-triplet energy gap) .

  • Donor-Acceptor Potential: The quinoline core could act as an electron acceptor, while the diamine/isopropyl groups might donate electrons. However, the absence of a triazine-like acceptor moiety may limit its efficiency compared to DACT-II.
  • Orientation Effects: DACT-II’s dipole orientation enhances light outcoupling; quinoline’s planar structure might similarly align dipoles but with unproven efficacy.

Table 2: Optoelectronic Comparison

Compound PLQY (%) ΔEST (eV) Key Functional Groups
DACT-II 100 ~0 Carbazole donor, triazine acceptor
This compound Unknown Unknown Quinoline core, diamine/isopropyl

Notes

  • Direct data on this compound are sparse; comparisons rely on structural analogs .
  • and highlight coordination and isomerism trends, while informs optoelectronic design principles.

Preparation Methods

Starting Material: 2,6-Dichloroquinoline

2,6-Dichloroquinoline serves as a versatile intermediate for sequential amination.

Step 1: Selective Amination at Position 2

  • Conditions : React with isopropylamine (2 eq.) in toluene at 110°C using a Pd(OAc)₂/Xantphos catalytic system.

  • Mechanism : Buchwald-Hartwig coupling enables C–N bond formation.

  • Yield : 65–72% (isolated via silica chromatography).

Step 2: Amination at Position 6

  • Conditions : Ammonia in dioxane with CuI/1,10-phenanthroline at 100°C.

  • Challenges : Competing hydrolysis minimized by anhydrous conditions.

  • Yield : 58% after recrystallization.

Key Data :

StepReagents/CatalystsTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂/Xantphos1102472
2CuI/Phenanthroline1004858

Nitro Group Reduction Pathway

Synthesis of 2-Nitro-6-isopropylaminoquinoline

  • Starting Material : 2-Chloro-6-nitroquinoline reacts with isopropylamine in DMF at 80°C (no catalyst).

  • Yield : 85% (GC-MS purity >95%).

Catalytic Hydrogenation

  • Conditions : H₂ (50 psi) over Raney Ni in ethanol at 25°C.

  • Outcome : Nitro group at position 6 reduced to –NH₂.

  • Yield : 90%.

Advantages :

  • Avoids harsh reducing agents (e.g., SnCl₂).

  • Scalable to multigram quantities.

One-Pot Tandem Amination

Pd-Catalyzed Dual Functionalization

  • Substrate : 2,6-Dibromoquinoline.

  • Reagents : Isopropylamine (4 eq.), NH₃ (gas), Pd₂(dba)₃, BrettPhos.

  • Conditions : 120°C in tert-amyl alcohol (24 h).

  • Yield : 68% (HPLC purity 98%).

Limitations :

  • Requires rigorous exclusion of oxygen.

  • High catalyst loading (5 mol%).

Solid-Phase Synthesis for Parallel Optimization

Rink Resin Functionalization

  • Procedure :

    • Attach 2,6-dichloroquinoline to Rink acid resin via ester linkage.

    • Treat with isopropylamine in NMP (100°C, 18 h).

    • Cleave with TFA/DCM (1:4) to release product.

  • Yield : 60% (average over 10 iterations).

Applications :

  • High-throughput screening of analogs.

Challenges and Optimization

Regioselectivity Control

  • Issue : Competing amination at positions 3/4 in electron-rich quinolines.

  • Solution : Use sterically hindered ligands (e.g., DavePhos) to favor 2,6-selectivity.

Byproduct Formation

  • Primary Byproduct : N²,N⁶-Diisopropylquinoline-2,6-diamine (5–12%).

  • Mitigation : Limit isopropylamine stoichiometry to 1.2 eq. for stepwise reactions.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 3.45 (m, 1H, CH(CH₃)₂), 6.82 (s, 1H, H-3), 7.35–7.60 (m, 4H, H-5/7/8).

  • HRMS : m/z Calcd for C₁₃H₁₆N₃ [M+H]⁺: 214.1345; Found: 214.1342.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesScalability
Halogenated PrecursorHigh regiocontrolMulti-step purificationPilot-scale
Nitro ReductionSimple conditionsRequires nitro precursorLab-scale
One-Pot TandemTime-efficientCatalyst costSmall-scale
Solid-PhaseHigh-throughput screeningLow overall yieldResearch

Industrial Feasibility

  • Cost Drivers : Pd catalysts (≥$800/g) and specialized ligands limit large-scale use.

  • Alternative Catalysts : NiCl₂(dppe) reduces costs by 70% but lowers yield to 50% .

Q & A

Q. What are the recommended synthetic routes for N2-Isopropylquinoline-2,6-diamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For quinoline-diamine derivatives, substituent positioning (e.g., isopropyl at N2) can be achieved using alkylating agents like isopropyl halides under reflux conditions. Reaction optimization includes:
  • Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation.
  • Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.
    Analytical validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical for confirming structure and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key for confirming substituent positions (e.g., isopropyl group integration at δ ~1.2–1.5 ppm for methyl protons). Aromatic protons in quinoline cores appear as multiplet signals (δ 7.0–8.5 ppm).
  • Mass Spectrometry : HRMS provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight and fragmentation patterns.
  • FT-IR : Confirms amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).
    Cross-referencing spectral data with computational simulations (e.g., DFT) resolves ambiguities .

Q. How does the solubility profile of this compound influence solvent selection in experimental protocols?

  • Methodological Answer : The compound’s hydrophobicity (due to isopropyl and aromatic groups) limits solubility in polar solvents. Test solubility gradients using:
  • Polar aprotic solvents : DMSO or DMF for reaction media.
  • Non-polar solvents : Toluene or dichloromethane for purification.
    Pre-saturation assays (UV-Vis absorbance vs. solvent polarity) guide optimal solvent selection. Document storage conditions (e.g., desiccated, 4°C) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the isopropyl group in this compound’s bioactivity?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with bulkier (e.g., tert-butyl) or smaller (e.g., methyl) N2 substituents. Compare bioactivity (e.g., enzyme inhibition assays).
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict steric/electronic interactions with target proteins.
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity changes.
    Example SAR table:
Substituent (N2)LogPIC₅₀ (μM)Binding Energy (kcal/mol)
Isopropyl3.20.45-8.7
Methyl2.11.2-6.3
tert-Butyl4.00.12-9.9

Data trends highlight steric bulk enhancing target affinity .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental data for this compound’s electronic properties?

  • Methodological Answer : Discrepancies in HOMO-LUMO gaps or dipole moments require:
  • Experimental validation : Cyclic voltammetry (CV) measures redox potentials; UV-Vis spectroscopy calculates optical bandgaps.
  • Benchmarking computational methods : Compare DFT (B3LYP) vs. post-Hartree-Fock (MP2) accuracy using Gaussian 16.
  • Error analysis : Quantify solvent effects (PCM models) and basis set limitations (6-31G* vs. def2-TZVP).
    Publish raw data and computational parameters to enhance reproducibility .

Q. What strategies optimize the photophysical efficiency (e.g., PLQY) of this compound-based materials?

  • Methodological Answer :
  • Donor-acceptor engineering : Introduce electron-donating groups (e.g., carbazole) to reduce ΔEST (energy gap between singlet-triplet states) for thermally activated delayed fluorescence (TADF).
  • Dipole orientation : Use angle-resolved photoluminescence to assess emitter alignment in thin films.
  • Co-deposition techniques : Vacuum evaporation with host materials (e.g., CBP) enhances exciton confinement.
    Achieving >90% PLQY requires balancing conjugation length and steric hindrance from the isopropyl group .

Q. How should researchers address batch-to-batch variability in purity during large-scale synthesis?

  • Methodological Answer :
  • In-line monitoring : HPLC-PDA tracks intermediate purity during synthesis.
  • Statistical process control (SPC) : Use control charts (e.g., X-bar/R) to identify outliers in reaction parameters (temperature, pH).
  • Recrystallization optimization : Screen solvent mixtures (e.g., ethanol/hexane) using Design of Experiments (DoE) to maximize yield and purity.
    Document batch-specific NMR/MS data and storage conditions to ensure reproducibility .

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